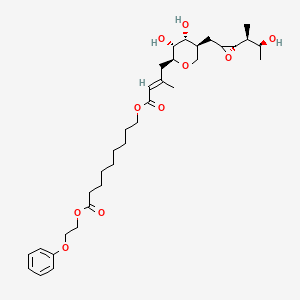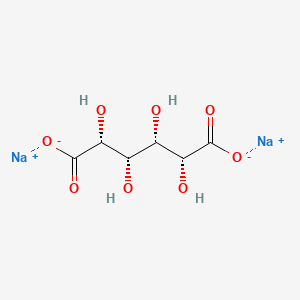
Ethanolamine-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanolamine-D7 is a deuterated form of ethanolamine, where seven hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethanolamine-D7 can be synthesized through the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic methods to facilitate the exchange of hydrogen with deuterium. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
化学反应分析
Types of Reactions
Ethanolamine-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanolamine derivatives.
科学研究应用
Ethanolamine-D7 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
作用机制
The mechanism of action of ethanolamine-D7 involves its incorporation into various biochemical pathways. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to track the compound’s interactions with molecular targets and pathways, providing insights into its effects and behavior in different systems.
相似化合物的比较
Similar Compounds
Ethanolamine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
Diethanolamine: Contains two ethanolamine units and is used in different industrial applications.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
Uniqueness
Ethanolamine-D7’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies where understanding the detailed movement and transformation of molecules is crucial.
属性
分子式 |
C2H7NO |
|---|---|
分子量 |
68.13 g/mol |
IUPAC 名称 |
N,N,1,1,2,2-hexadeuterio-2-deuteriooxyethanamine |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2,4D/hD2 |
InChI 键 |
HZAXFHJVJLSVMW-AXQUPBMCSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])[2H] |
规范 SMILES |
C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

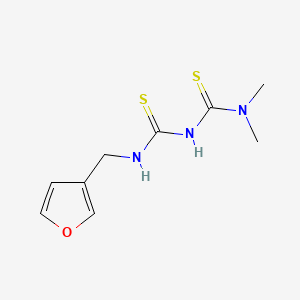
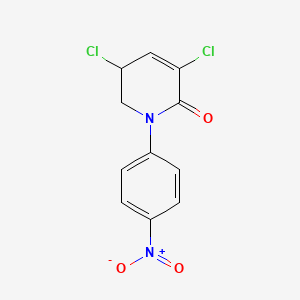
![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)


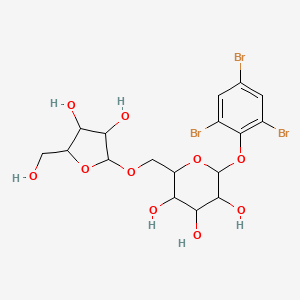
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
